1-(2,3-Dihydro-1H-isoindol-2-yl)propan-2-one hydrochloride is a chemical compound notable for its unique isoindoline structure. Its molecular formula is CHNO·HCl, indicating that it consists of a propanone derivative combined with a hydrochloride salt. This compound has garnered attention in scientific research due to its potential biological activities and interactions with various biomolecules, making it a valuable subject for biochemical studies and applications.
The compound is classified under isoindoline derivatives, which are known for their diverse chemical properties. It is often synthesized in laboratory settings and may be available through chemical suppliers such as BenchChem and PubChem, where it is cataloged with its respective identifiers and properties. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in research.
Methods and Technical Details
The synthesis of 1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-one hydrochloride typically involves the reaction of isoindoline derivatives with propanone under controlled conditions. One common method includes the condensation of isoindoline with propanone in the presence of hydrochloric acid, which facilitates the formation of the hydrochloride salt.
Industrial production methods may involve scaling up laboratory syntheses, optimizing reaction conditions to maximize yield and purity. Techniques such as recrystallization and vacuum drying are employed to purify the final product.
Structure and Data
The molecular structure of 1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-one hydrochloride features a central isoindoline moiety connected to a propanone group. The structural data includes:
Property | Data |
---|---|
Molecular Formula | CHNO·HCl |
Molecular Weight | 215.68 g/mol |
IUPAC Name | 1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-one; hydrochloride |
InChI Key | IFPJIPUPPFYOFF-UHFFFAOYSA-N |
Canonical SMILES | CC(C(=O)N1CC=C(C=C1)C2CC=CC=C2)O |
This structural complexity contributes to its unique reactivity and biological activity.
Reactions and Technical Details
1-(2,3-Dihydro-1H-isoindol-2-yl)propan-2-one hydrochloride can participate in various chemical reactions:
These reactions highlight the versatility of the compound in synthetic organic chemistry.
The mechanism of action for 1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-one hydrochloride involves its interaction with specific enzymes and proteins within biological systems. It may modulate enzyme activity by binding to active sites or altering conformational states of proteins, thereby influencing metabolic pathways. The exact pathways affected can vary based on the context of use, including potential implications in therapeutic applications .
Physical and Chemical Properties
The physical properties of 1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-one hydrochloride include:
Property | Value |
---|---|
Appearance | White crystalline solid |
Solubility | Soluble in water |
Melting Point | Not specified |
Boiling Point | Not specified |
Chemical properties include stability under standard laboratory conditions, reactivity towards nucleophiles due to the presence of carbonyl groups, and potential for forming salts that enhance solubility .
1-(2,3-Dihydro-1H-isoindol-2-yl)propan-2-one hydrochloride has several scientific uses:
The compound's ability to influence cellular functions positions it as a valuable tool in both academic research and potential therapeutic applications .
CAS No.: 14970-71-9
CAS No.: 11104-40-8
CAS No.: 170242-21-4
CAS No.: 1823362-29-3
CAS No.: 116296-75-4